1-(4-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Research on related piperazine-2,5-dione derivatives has shown promising anticonvulsant properties. A study by Rybka et al. (2017) described the synthesis of pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents, revealing that some compounds displayed significant protection against seizures in mice, with a plausible mechanism of action involving sodium and L-type calcium channels blocking (Rybka et al., 2017). This suggests that the core structure of pyrrolidine-2,5-dione, when modified appropriately, can lead to potent anticonvulsant activity.
Antimicrobial and Antifungal Activity
Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, which showed notable antibacterial activity, especially those with pyridine or piperazine moieties (Mohanty et al., 2015). These findings indicate the potential of incorporating piperazine-2,5-dione derivatives in the development of new antimicrobial agents.
Anticancer Activity
Kumar et al. (2013) conducted research on piperazine-2,6-dione derivatives, assessing their anticancer activity against various cancer cell lines. The study found that certain derivatives exhibited good anticancer activity, suggesting the possible utility of such compounds in cancer treatment (Kumar et al., 2013).
Herbicidal Activity
Li et al. (2005) explored the synthesis of novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity, pointing towards the agricultural applications of such chemical structures (Li et al., 2005).
Synthesis and Chemical Properties
Research has also focused on the synthesis and exploration of the chemical properties of related compounds. For instance, Aboussafy et al. (2012) reported on the Dieckmann cyclization route to piperazine-2,5-diones, providing insight into the synthesis pathways and potential modifications of such compounds (Aboussafy & Clive, 2012).
Future Directions
The future directions for this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, given the wide range of biological activities exhibited by pyrrolidine and piperazine derivatives, this compound could be explored for potential therapeutic applications .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and their spatial arrangement in the molecule.
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity by binding to its active site. The presence of a piperazine ring and a thiazole ring could potentially allow for interactions with various biological targets .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to have diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it is used. The presence of a pyrrolidine ring can contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, and the increased three-dimensional coverage due to the non-planarity of the ring .
Properties
IUPAC Name |
1-[4-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-20-7-8-21(28)26(20)17-5-3-16(4-6-17)22(29)25-11-9-24(10-12-25)13-19-23-18(14-30-19)15-1-2-15/h3-6,14-15H,1-2,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIYWVOWRJANDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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